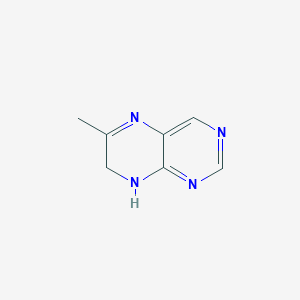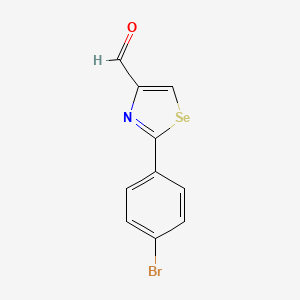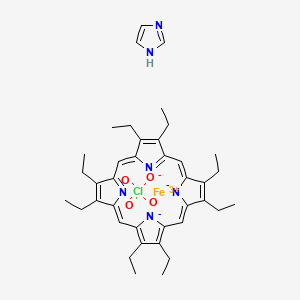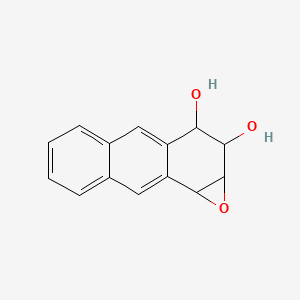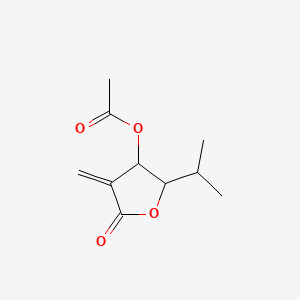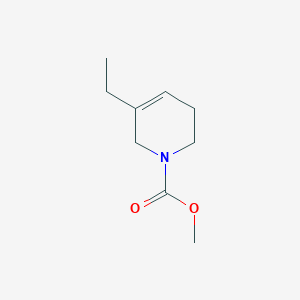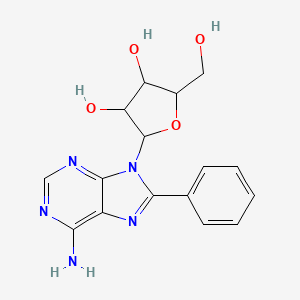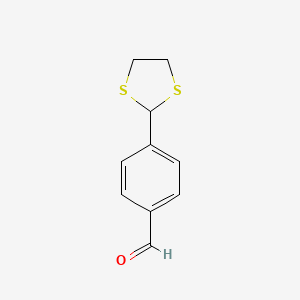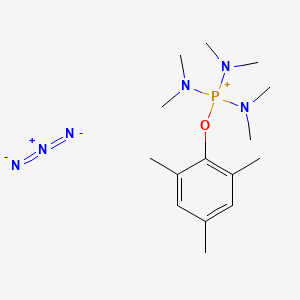
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide is a complex organophosphorus compound It is characterized by the presence of dimethylamino groups, a trimethylphenoxy group, and an azide group attached to a phosphorus atom
Preparation Methods
The synthesis of Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide typically involves the reaction of tris(dimethylamino)phosphine with 2,4,6-trimethylphenol and an azide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form corresponding oxides.
Reduction: Can be reduced to form phosphine derivatives.
Substitution: Undergoes substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide involves its interaction with molecular targets through its reactive functional groups. The dimethylamino groups and the azide group play key roles in its reactivity, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Tris(dimethylamino)(2,4,6-trimethylphenoxy)phosphanium azide can be compared with similar compounds such as:
Tris(dimethylamino)phosphine: Shares the dimethylamino groups but lacks the trimethylphenoxy and azide groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains trimethoxyphenyl groups instead of trimethylphenoxy groups.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains dimethylaminomethyl groups attached to a phenol ring. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
73014-63-8 |
|---|---|
Molecular Formula |
C15H29N6OP |
Molecular Weight |
340.40 g/mol |
IUPAC Name |
tris(dimethylamino)-(2,4,6-trimethylphenoxy)phosphanium;azide |
InChI |
InChI=1S/C15H29N3OP.N3/c1-12-10-13(2)15(14(3)11-12)19-20(16(4)5,17(6)7)18(8)9;1-3-2/h10-11H,1-9H3;/q+1;-1 |
InChI Key |
PUMSIJXCLJJLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)O[P+](N(C)C)(N(C)C)N(C)C)C.[N-]=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
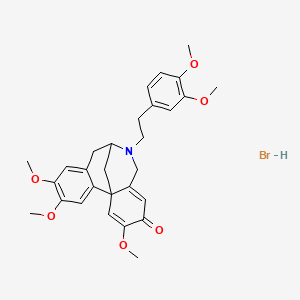
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
